molecular formula C14H15N3O4 B2469954 Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034209-21-5

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2469954
CAS No.: 2034209-21-5
M. Wt: 289.291
InChI Key: XNQSTFARFDQAPP-UHFFFAOYSA-N
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Description

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the formation of the furan ring through a cyclization reaction, followed by the introduction of the pyrazine and pyrrolidine rings via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can produce dihydropyrazines.

Scientific Research Applications

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Thiophene-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocycles. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-12-6-15-7-13(16-12)21-11-2-4-17(8-11)14(18)10-3-5-20-9-10/h3,5-7,9,11H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQSTFARFDQAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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